2,4-Dichloro-6-methylpyridine
Overview
Description
2,4-Dichloro-6-methylpyridine is an organochlorine compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position on the pyridine ring . This compound is known for its applications in various fields, including organic synthesis, agrochemicals, and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 2,4-Dichloro-6-methylpyridine may participate in the reaction as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It’s slightly soluble in water , which may affect its bioavailability.
Result of Action
In the context of sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions it participates in are known for their mild and functional group tolerant reaction conditions . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyridine typically involves the chlorination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include this compound carboxylic acid or aldehyde derivatives.
Reduction: Products include partially or fully dechlorinated pyridines.
Scientific Research Applications
2,4-Dichloro-6-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyridine: Lacks the methyl group at the 6th position, making it less sterically hindered.
2,6-Dichloropyridine: Chlorine atoms are at the 2nd and 6th positions, affecting its reactivity and applications.
2,4,6-Trichloropyridine: Contains an additional chlorine atom, increasing its reactivity and potential toxicity.
Uniqueness
2,4-Dichloro-6-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGTXQVNSRFDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474777 | |
Record name | 2,4-dichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-56-6 | |
Record name | 2,4-dichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,4-dichloro-6-methylpyridine in the synthesis of new analgesic compounds?
A1: The research paper describes the molecular modification of anpirtoline, a known non-opioid analgesic, to develop new potential painkillers []. In this context, this compound serves as a building block in the synthesis of a new class of anpirtoline analogs. Specifically, it reacts with piperidine-4-thiol through nucleophilic substitution to yield 4-chloro-6-methyl-2-(piperidin-4-ylsulfanyl)pyridine (compound 7 in the paper) []. This new compound is part of a series designed to explore the structure-activity relationships and potentially identify molecules with improved analgesic properties compared to the original anpirtoline.
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